molecular formula C8H6KNO4S B12410432 Indoxyl Sulfate Potassium Salt-13C6

Indoxyl Sulfate Potassium Salt-13C6

Cat. No.: B12410432
M. Wt: 257.26 g/mol
InChI Key: MDAWATNFDJIBBD-BTZXTVEYSA-M
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Description

Indoxyl Sulfate Potassium Salt-13C6 is a labeled compound used primarily in scientific research. It is a derivative of indoxyl sulfate, which is a metabolite of dietary L-tryptophan. This compound is often used in mass spectrometry and other analytical techniques due to its isotopic labeling with carbon-13. The molecular formula for this compound is C8H7NO4S.K, and it has a molecular weight of 257.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indoxyl Sulfate Potassium Salt-13C6 typically involves the incorporation of carbon-13 into the indoxyl sulfate molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors. One common method involves the reaction of indoxyl with sulfuric acid in the presence of a potassium salt to form the potassium salt of indoxyl sulfate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled precursors and stringent reaction conditions to ensure the incorporation of carbon-13. The final product is purified using techniques such as crystallization and chromatography to achieve the desired isotopic purity and chemical purity .

Chemical Reactions Analysis

Types of Reactions

Indoxyl Sulfate Potassium Salt-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to study the compound’s behavior and properties under different conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of indoxyl sulfate can lead to the formation of indigo dye, while reduction can yield indoxyl .

Scientific Research Applications

Indoxyl Sulfate Potassium Salt-13C6 has a wide range of applications in scientific research:

Mechanism of Action

Indoxyl Sulfate Potassium Salt-13C6 exerts its effects through its interaction with various molecular targets and pathways. As a metabolite of tryptophan, it is involved in the metabolic pathway that converts tryptophan to indole and subsequently to indoxyl sulfate. Indoxyl sulfate is known to act as a uremic toxin, stimulating glomerular sclerosis and renal interstitial fibrosis. It also affects vascular function and contributes to the progression of chronic kidney disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its isotopic labeling with carbon-13, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for precise quantification and tracking of the compound in various biological and chemical systems .

Properties

Molecular Formula

C8H6KNO4S

Molecular Weight

257.26 g/mol

IUPAC Name

potassium;1H-indol-3-yl sulfate

InChI

InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1/i1+1,2+1,3+1,4+1,6+1,7+1;

InChI Key

MDAWATNFDJIBBD-BTZXTVEYSA-M

Isomeric SMILES

C1=C([13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2N1)OS(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+]

Origin of Product

United States

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